molecular formula C20H17NO5 B2626751 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 846600-07-5

2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No. B2626751
CAS RN: 846600-07-5
M. Wt: 351.358
InChI Key: ZCMVVIJYFYAGRT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its specific structure and the conditions under which it is used. Ethers, such as the 2-ethoxyphenoxy group in this compound, are generally quite stable but can undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results .

Scientific Research Applications

Fluorescence Quenching Effect to Metal Ions

2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile, as part of the amide-containing coumarin fluorescent probes, has been used to exhibit selective fluorescence quenching effects to Fe3+ and Cu2+ in acetonitrile. This characteristic makes it a valuable tool in metal ion recognition and detection applications (Guo, 2013).

Palladium-Catalyzed Cyclization Reactions

The compound plays a significant role in palladium-catalyzed cyclization reactions, which are crucial in synthetic organic chemistry. This application is particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals (Tsuji et al., 1980).

Synthesis of Thiazolidin-4-ones

In medicinal chemistry, this compound is instrumental in the synthesis of thiazolidin-4-ones, which are evaluated for their antibacterial activity against various bacteria. This application underscores the compound's potential in developing new antimicrobial agents (Čačić et al., 2009).

Synthesis of New Condensed Coumarin Derivatives

The compound is also used in synthesizing new condensed coumarin derivatives, which are significant in the development of new materials and chemicals with potential industrial applications (Dekić et al., 2007).

Synthesis of Carbamate Derivatives

The synthesis of carbamate derivatives of coumarin and chromene, which involves this compound, finds applications in various fields including pharmaceuticals and agrochemicals (Velikorodov & Imasheva, 2008).

Breast Cancer Research

In cancer research, particularly for breast cancer, this compound is a part of synthesized chromeno[4,3-b]pyridine derivatives, which have shown promising results in anticancer activities in studies (Abd El Ghani et al., 2022).

Re-cyclization with Amines

The compound is also essential in synthesizing 2-pyridone derivatives from various substituted amines, an application that has implications in the development of medicinally relevant molecules (Zhang et al., 2013).

Anti-Proliferative Activity Against Human Cancer Cells

Additionally, its derivatives are studied for their anti-proliferative activity against human cancer cells, playing a significant role in the search for new cancer therapies (Venkateswararao et al., 2014).

Combinatorial Chemistry

This compound is part of the catalyst-free combinatorial library development for synthesizing novel chromene derivatives, showcasing its utility in green chemistry and pharmaceuticals (Kumaravel & Vasuki, 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about the intended use or biological activity of this compound, it’s not possible to provide an analysis of its mechanism of action .

Future Directions

The future directions for research or use of this compound would depend on its intended application. Without specific information about its uses or properties, it’s not possible to speculate on future directions .

properties

IUPAC Name

2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-3-23-16-6-4-5-7-17(16)26-20-13(2)25-18-12-14(24-11-10-21)8-9-15(18)19(20)22/h4-9,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMVVIJYFYAGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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